

# Mechanistic Profiling and High-Throughput Screening using 2-Fluoro-ATP

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## Compound of Interest

Compound Name: 2-Fluoro-ATP

CAS No.: 1492-62-2

Cat. No.: B075282

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Technical Guide for Enzyme Kinetics and Ligand Interrogation

## Executive Summary

**2-Fluoro-ATP** (2-F-ATP) is a functional analog of ATP where the hydrogen at the C2 position of the adenine ring is replaced by a fluorine atom.<sup>[1][2]</sup> This substitution is nearly isosteric but highly electronegative, creating a unique probe for ATP-requiring enzymes. It serves two distinct high-value functions:

- **Mechanistic Probe:** The electron-withdrawing fluorine alters the pKa of the N1 nitrogen, destabilizing specific hydrogen bond networks in the active site without abolishing binding, allowing for the dissection of rate-limiting steps (e.g., in Myosin ATPases).
- **Universal Screening Tool:** The 100% natural abundance and high sensitivity of the F nucleus allow for direct, "universal" monitoring of kinase/ATPase activity via NMR, bypassing the need for radiolabels or coupled enzyme assays.

## Part 1: Chemical & Structural Basis

The utility of 2-F-ATP stems from the specific perturbation introduced by the fluorine atom. Unlike bulky analogs (e.g.,

-benzyl-ATP) used for "bump-and-hole" genetics, 2-F-ATP fits into native wild-type pockets.

## Electronic vs. Steric Effects

- Sterics: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å). This allows 2-F-ATP to bind to most ATP-binding pockets with affinities ( ) comparable to ATP.
- Electronics (The Critical Difference): Fluorine is highly electronegative. It pulls electron density from the purine ring, significantly lowering the pKa of the N1 nitrogen (from ~4.0 in ATP to < 2.0 in 2-F-ATP).
  - Consequence: If an enzyme requires N1 to accept a proton (H-bond acceptor) for optimal transition state stabilization, 2-F-ATP will act as a "slow" substrate, revealing that specific mechanistic step.

## Comparative Properties Table

Property	ATP (Native)	2-Fluoro-ATP (Analog)	Experimental Implication
C2 Substituent	Hydrogen (-H)	Fluorine (-F)	Minimal steric clash; fits WT pockets.
N1 pKa	~4.0 - 4.2	< 2.0	Drastically reduced H-bond accepting capacity at N1.
P2X Potency	Baseline (Agonist)	High (Agonist)	Often equipotent or more potent at P2X1/P2X3.
NMR Active?	P, H	F, P, H	F offers zero biological background and wide chemical shift dispersion.
Hydrolysis Product	ADP	2-F-ADP	Distinct F shift allows real-time reaction monitoring.

## Part 2: Application in Motor Proteins (Myosin)

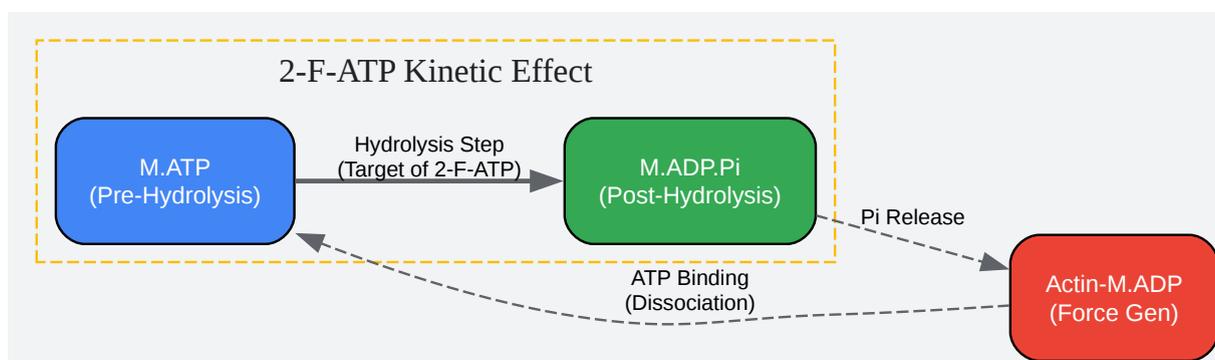
In actomyosin research, 2-F-ATP is not just a fuel; it is a "time-stretching" agent. It is used to distinguish the cleavage step (hydrolysis of ATP to ADP.Pi) from the product release step.

### The Mechanism

In Myosin II, the fluorescence of a tryptophan residue (Trp-510 in Dictyostelium) is sensitive to the nucleotide state.

- ATP: The hydrolysis step ( ) is fast and favorable ( ).
- 2-F-ATP: The electron-withdrawing effect destabilizes the cleavage transition state. This slows down the hydrolysis step specifically, often making it the rate-limiting step or shifting the equilibrium constant ( ).

This allows researchers to "trap" the pre-hydrolysis state or measure the rate of cleavage directly using stopped-flow fluorometry.



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Figure 1: The Myosin ATPase cycle.[2][3][4] 2-F-ATP specifically modulates the Hydrolysis Step, allowing kinetic dissection of the pre- and post-hydrolysis states.

## Part 3: Universal Kinase Screening ( <sup>19</sup>F NMR)

The most robust industrial application of 2-F-ATP is in activity-based screening using

<sup>19</sup>F NMR (The Stockman Method).

### Why it works

Most kinase assays require a specific antibody, a radiolabel, or a coupled luciferase system (e.g., ADP-Glo). These are prone to interference (false positives).

- Direct Detection: 2-F-ATP converts to 2-F-ADP.
- Chemical Shift: The

<sup>19</sup>F signal of the starting material (2-F-ATP) is chemically distinct from the product (2-F-ADP) by approximately 1-2 ppm.

- Universality: Because the fluorine is on the ATP, any enzyme that consumes ATP (Kinase, Synthetase, Helicase) can be assayed without modifying the peptide substrate.

### Validated Enzyme Classes

2-F-ATP has been proven as a valid substrate for:

- Protein Kinases: CDK2, PKA, AKT1.
- Metabolic Enzymes: Hexokinase, Acetyl-CoA carboxylase.
- Ligases: DNA Ligase.

## Part 4: Experimental Protocols

### Protocol A: <sup>19</sup>F-NMR Kinase Activity Assay

Objective: Determine

of a potential inhibitor using 2-F-ATP.

Reagents:

- **2-Fluoro-ATP** (10 mM stock in reaction buffer).
- Target Kinase (e.g., CDK2/CyclinA).[5]
- Peptide Substrate (specific to kinase).[6]
- NMR Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM  
D<sub>2</sub>O, 10%  
DMSO-d<sub>6</sub> (for lock).

#### Workflow:

- Preparation: In a 3mm or 5mm NMR tube, mix Kinase (10-50 nM), Peptide Substrate (concentration), and Test Inhibitor.
- Initiation: Add 2-F-ATP to a final concentration of 100-500 nM.
- Acquisition:
  - Instrument: 400 MHz (or higher) NMR with a fluorine-capable probe.
  - Sequence: Standard 1D  
1D <sup>19</sup>F with proton decoupling (optional but sharpens peaks).
  - Time: Collect spectra every 2-5 minutes (kinetic mode) or at a fixed endpoint (e.g., 60 mins).
- Analysis:
  - Integrate the 2-F-ATP peak (approx -52.0 ppm, doublet) and the 2-F-ADP peak (shifted downfield).
  - Calculate % conversion:

## Protocol B: Stopped-Flow ATPase Monitoring (Myosin)

Objective: Measure the rate of ATP cleavage (

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Reagents:

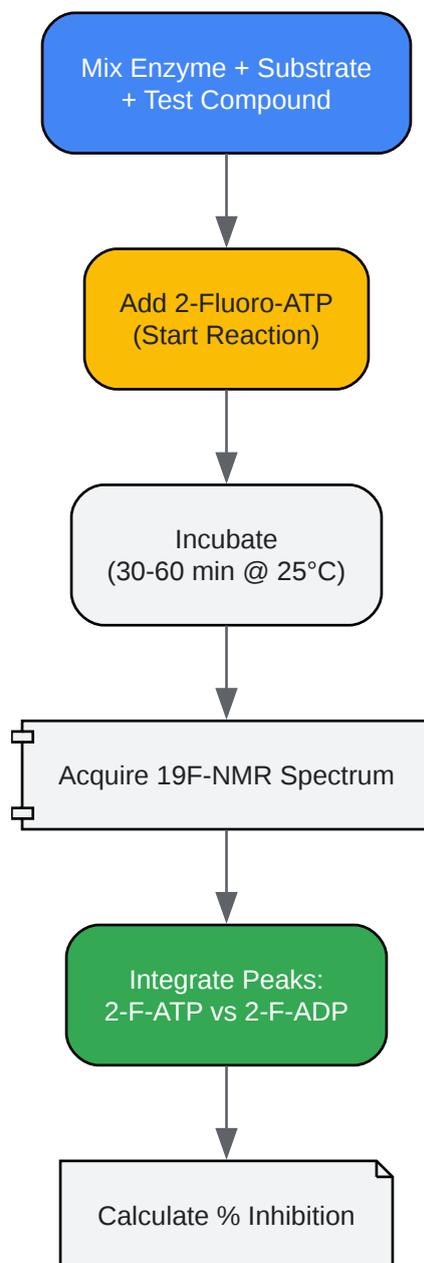
- Myosin Subfragment-1 (S1).[1]
- **2-Fluoro-ATP**. [1][2][7][8]
- Buffer: 20 mM MOPS (pH 7.0), 5 mM  
 , 100 mM KCl.

Workflow:

- Setup: Load Syringe A with Myosin S1 (2  
 final). Load Syringe B with 2-F-ATP (20  
 final, pseudo-first-order conditions).
- Optics: Set excitation to 295 nm (Tryptophan excitation). Use a 320 nm long-pass filter for emission.
- Shot: Rapidly mix (dead time < 2ms) at 20°C.
- Observation:
  - Observe the rapid rise in fluorescence. With native ATP, this is often too fast to resolve or blends with the release step.
  - With 2-F-ATP, fit the rising phase to a single exponential to extract

- Interpretation: The amplitude of the fluorescence change correlates to the population of the state.

## Part 5: Workflow Visualization



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Figure 2: The "Universal" Kinase Screening Workflow. This method relies on the chemical shift difference between the substrate (2-F-ATP) and product (2-F-ADP).

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